
Endotoxin inhibitor
描述
Endotoxin inhibitors are compounds designed to neutralize or inhibit the effects of endotoxins, which are toxic components of the outer membrane of Gram-negative bacteriaEndotoxin inhibitors play a crucial role in mitigating these harmful effects by targeting and neutralizing endotoxins, thereby preventing the activation of inflammatory pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of endotoxin inhibitors often involves complex organic synthesis techniques. One common approach is the modification of natural peptides to enhance their binding affinity to endotoxins. For instance, antimicrobial peptides can be chemically modified to improve their interaction with lipopolysaccharides .
Industrial Production Methods: Industrial production of endotoxin inhibitors typically involves recombinant DNA technology. This method allows for the mass production of peptides and proteins that can act as endotoxin inhibitors. The process includes the insertion of the gene encoding the desired peptide into a suitable expression system, followed by fermentation, purification, and formulation .
化学反应分析
Mechanisms of Endotoxin Neutralization
Endotoxin inhibitors function through distinct biochemical pathways:
-
Cationic peptide interactions : Synthetic peptides like Pep19-2.5 bind LPS via Coulomb interactions, inducing structural changes in LPS aggregates (e.g., cubic to multilamellar structures). This fluidizes acyl chains and inhibits binding to host proteins like LBP (lipopolysaccharide-binding protein) .
-
Competitive MD-2 binding : Antagonists such as E5564 block LPS binding to MD-2, a co-receptor of TLR4. This prevents TLR4 dimerization and downstream pro-inflammatory signaling .
-
Polyphenol interference : Compounds with caffeoyl or pyrogallol groups (e.g., ellagic acid, rosmarinic acid) disrupt Limulus amebocyte lysate (LAL) assay reactions by altering recovery rates and reaction kinetics .
Table 1: Polyphenol Effects on LAL Assay Recovery Rates
Compound | Recovery Rate at 100 µM (%) | Reaction Curve Interference |
---|---|---|
Gallic acid | 0 | Meandering/deformation |
Ellagic acid | 11 | Precipitation observed |
Rosmarinic acid | 59 | Decreased absorbance |
Quercetin | 0 | Complete inhibition |
(+)-Catechin | 116 | No interference |
Notes :
-
Quercetin causes 100% inhibition at 10 µM due to chelation of divalent cations critical for LAL enzyme activity .
-
(+)-Catechin shows no interference, making it suitable for assays requiring polyphenol-rich samples .
Pharmacological Antagonists: E5564 Case Study
E5564, a synthetic lipid A analog, demonstrates competitive inhibition:
-
Binds MD-2 with high affinity ( ≈ 12 nM), preventing LPS-induced TLR4 activation .
-
At 10-fold molar excess over LPS, it reduces TNF-α secretion in human monocytes by >90% .
-
Structural analysis shows E5564 occupies the same hydrophobic pocket in MD-2 as LPS, blocking conformational changes required for TLR4 signaling .
Table 2: Anticoagulant Effects on LPS Recovery
Anticoagulant | Concentration | LPS Recovery (% vs Control) |
---|---|---|
Unfractionated heparin | 10 IU/mL | 259 ± 8% |
Lovenox (LMWH) | 10 IU/mL | 173 ± 35% |
Citrate | 12 mM | 42 ± 6% |
Mechanisms :
-
Heparin : Disrupts LPS aggregates via electrostatic interactions, increasing LAL assay sensitivity .
-
Citrate : Chelates divalent cations (Ca²⁺, Mg²⁺), reducing LPS solubility and bioactivity .
Cationic Peptide Interactions with LPS
Biophysical studies reveal:
-
Enthalpy-driven binding : Isothermal titration calorimetry (ITC) shows exothermic interactions () between peptides and LPS .
-
Aggregate restructuring : Peptides convert LPS from cubic to multilamellar structures, increasing aggregate size (>500 nm) and reducing monocyte activation .
-
Selectivity : Peptides exhibit minimal interaction with mammalian phospholipids (e.g., phosphatidylcholine), explaining low cytotoxicity .
Divalent Cation Effects on LAL Assays
-
Ca²⁺/Mg²⁺ depletion : Concentrations >3 mM inhibit LAL enzymes by neutralizing endotoxin charge, reducing reactivity .
-
Sodium chloride : At 0.588 M, delays procoagulase activation by 300%, critical for isolating endotoxin-free reagents .
Clinical Implications and Neutralization Capacity
科学研究应用
Therapeutic Applications in Sepsis Management
Endotoxin Inhibition in Septic Shock
Endotoxins, primarily lipopolysaccharides (LPS) from Gram-negative bacteria, are significant contributors to septic shock. Various studies have examined the efficacy of endotoxin inhibitors in preventing and treating septic shock. For instance, E5564, a synthetic lipodisaccharide antagonist, has shown promise by inhibiting LPS-mediated activation of immune cells, thereby reducing cytokine production and improving survival rates in animal models . However, clinical trials have yielded inconsistent results regarding mortality benefits in humans, indicating the need for further research .
Case Study: E5564 in Clinical Trials
In preclinical studies, E5564 demonstrated a dose-dependent inhibition of LPS-induced cytokine production. In vivo experiments indicated that it could prevent lethality induced by LPS in primed mice. Despite these promising results, clinical applications remain under investigation to validate its effectiveness in human subjects suffering from sepsis .
Diagnostic Applications
Low Endotoxin Recovery (LER) Phenomenon
The Low Endotoxin Recovery phenomenon complicates endotoxin testing in pharmaceutical formulations. This issue arises when endotoxins are masked by proteins, leading to falsely low recovery rates during testing. The ENDO-RS® kit and ENDOLISA® assay have been developed to address this challenge by allowing for better detection of endotoxins in complex matrices .
Case Study: Mitigating LER
A case study utilizing the ENDO-RS kit demonstrated improved recovery rates of spiked endotoxins in drug formulations. Various demasking strategies were employed to enhance detection sensitivity, resulting in significant improvements compared to standard methods .
Research Applications
Investigating Endotoxin Neutralization Mechanisms
Research has focused on understanding the mechanisms behind endotoxin neutralization in human serum. Studies have identified that certain plasma components can significantly affect the recovery of endotoxins during testing. For example, heparin has been shown to increase the recovery of endotoxins compared to citrate anticoagulation, which promotes neutralization .
Table 1: Factors Influencing Endotoxin Recovery
Factor | Effect on Recovery |
---|---|
Heparin | Increases recovery |
Citrate | Decreases recovery |
Serum Concentration | Higher concentrations improve recovery |
Time | Maximum neutralization observed after 4-6 hours |
Development of Synthetic Anti-Endotoxin Agents
The development of synthetic peptides that bind specifically to LPS represents a novel approach to managing endotoxemia. These peptides have shown potential in preclinical studies by effectively suppressing LPS-induced cytokine release without triggering an immune response themselves .
Regulatory Considerations
Regulatory agencies like the FDA emphasize the importance of accurate endotoxin testing for pharmaceuticals. They have recognized various methods for detecting endotoxins and provide guidelines for mitigating risks associated with endotoxin contamination during drug manufacturing processes .
作用机制
Endotoxin inhibitors exert their effects by binding to the lipid A component of lipopolysaccharides, thereby preventing the activation of toll-like receptor 4 (TLR4) and subsequent inflammatory pathways. This binding neutralizes the endotoxin, rendering it non-toxic and preventing the release of pro-inflammatory cytokines . Some inhibitors also enhance the body’s natural detoxification mechanisms by catalytically degrading lipopolysaccharides .
相似化合物的比较
Polymyxin B: An antibiotic that binds to the lipid A component of lipopolysaccharides, neutralizing endotoxins.
Antimicrobial Peptides: Naturally occurring peptides that can be modified to enhance their endotoxin-binding capabilities.
Synthetic Peptides: Designed to mimic the structure and function of natural endotoxin inhibitors.
Uniqueness: Endotoxin inhibitors are unique in their ability to specifically target and neutralize endotoxins without affecting the viability of the bacteria. This specificity reduces the risk of antibiotic resistance and minimizes the impact on the host’s microbiota . Additionally, the use of recombinant DNA technology allows for the production of highly specific and potent inhibitors .
生物活性
Endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, play a significant role in various pathological conditions, particularly septic shock. The biological activity of endotoxin inhibitors is crucial for mitigating the adverse effects associated with endotoxemia. This article explores the mechanisms, case studies, and recent research findings related to endotoxin inhibitors, presenting a comprehensive overview of their biological activity.
Mechanisms of Endotoxin Action
Endotoxins exert their biological effects primarily through interaction with immune cells, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). These mediators are responsible for the systemic inflammatory response observed in sepsis and septic shock. The primary mechanism involves:
- Binding to Toll-like receptor 4 (TLR4) : LPS binds to TLR4 on immune cells, triggering a cascade of signaling pathways that result in inflammation and immune activation.
- Activation of the complement system : This leads to opsonization and clearance of pathogens but can also contribute to tissue damage during excessive inflammation.
Overview of Endotoxin Inhibitors
Endotoxin inhibitors are substances that can neutralize or inhibit the effects of endotoxins. They can be classified into several categories:
- Polymyxin B : A cationic peptide that binds to LPS, neutralizing its activity.
- Monoclonal antibodies : Target specific structures on LPS, preventing its interaction with immune receptors.
- Detoxified LPS : Used as an adjuvant in vaccines; it stimulates immune responses without triggering harmful effects.
Case Study 1: Low Endotoxin Recovery Phenomenon
A study by bioMérieux investigated the Low Endotoxin Recovery (LER) phenomenon, where certain drug formulations resulted in ineffective detection of endotoxins using traditional assays. The study revealed:
- Mitigation Strategies : The addition of surfactants or changes in pH improved endotoxin recovery rates.
- Biological Activity : Despite low recovery rates in assays, dissociated endotoxins remained immunologically active, indicating that traditional methods may underestimate endotoxin levels in clinical samples .
Mitigation Strategy | Recovery Rate (%) |
---|---|
Surfactant A + B | 60 |
pH Adjustment | 50 |
Control (no treatment) | <50 |
Case Study 2: Heparin's Role in Endotoxin Detection
A preclinical study demonstrated that heparin could enhance the recovery of LPS from serum samples. The findings showed:
- Increased Recovery : An eightfold increase in LPS recovery was observed when using heparin-containing diluents compared to standard protocols.
- Endotoxin Neutralization Capacity : Serum samples displayed varying capacities to neutralize endotoxins, with implications for sepsis prognosis .
Serum Dilution (%) | LPS Recovery (%) |
---|---|
1% | 93 ± 24 |
5% | 48 ± 8 |
Research Insights on Biological Activity
Recent studies have provided insights into how endotoxin inhibitors function at a molecular level:
- Endotoxin Neutralization : In vitro studies indicated that certain plasma components can mask endotoxins, affecting their detection. However, masked endotoxins still trigger immune responses, highlighting the need for improved detection methods .
- Clinical Implications : Research suggests that while preclinical models show promise for endotoxin inhibition strategies, translating these findings into clinical practice remains challenging due to variability in human responses to endotoxin exposure .
属性
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQAGFRHOLBKF-IYXJEWLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H97N15O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1224.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。